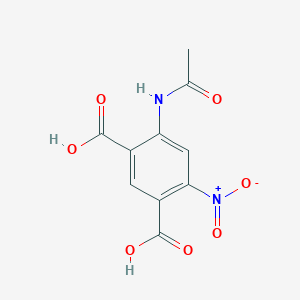

4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid

説明

4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid is a chemical compound with the molecular formula C10H8N2O7. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

特性

IUPAC Name |

4-acetamido-6-nitrobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O7/c1-4(13)11-7-3-8(12(18)19)6(10(16)17)2-5(7)9(14)15/h2-3H,1H3,(H,11,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKBHMXHHRPTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356559 | |

| Record name | 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342045-62-9 | |

| Record name | 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reactivity and Functional Group Interactions

The electron-withdrawing carboxylic acid and nitro groups deactivate the aromatic ring, directing subsequent substitutions to meta and para positions. The acetamido group, derived from acetylation of an amine, further modulates reactivity by introducing steric and electronic effects.

Synthetic Pathways for Benzene Dicarboxylic Acid Backbone

The foundational step involves synthesizing benzene-1,3-dicarboxylic acid (isophthalic acid), typically via liquid-phase oxidation of m-xylene.

Catalytic Oxidation of m-Xylene

Patent US6355835B1 outlines a cobalt-catalyzed process using air or oxygen under high pressure (5–80 kg/cm²) and temperatures of 100–130°C. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Cobalt acetate (5–25 mol%) |

| Solvent | Acetic acid |

| Reaction Time | 1–6 hours |

| Yield | >97% purity |

This method minimizes carboxybenzaldehyde impurities (<100 ppm) through electron-transfer oxidation, avoiding bromine-based promoters. The crude product is recrystallized from water or ethanol to achieve >99% purity.

Introduction of the Nitro Group at Position 6

Nitration of benzene-1,3-dicarboxylic acid requires precise control to target position 6.

Directed Nitration Using Mixed Acid

The nitro group is introduced via electrophilic aromatic substitution using concentrated HNO₃ and H₂SO₄. The carboxylic acid groups at positions 1 and 3 direct nitration to the para position (site 6) due to their meta-directing nature.

| Condition | Specification |

|---|---|

| Nitrating Agent | HNO₃ (90%), H₂SO₄ (conc.) |

| Temperature | 0–5°C (controlled) |

| Reaction Time | 4–6 hours |

| Yield | 65–70% |

This step yields 6-nitrobenzene-1,3-dicarboxylic acid , which is purified via recrystallization from methanol.

Reduction and Acetylation to Introduce the Acetamido Group

The nitro group at position 6 is retained, while a nitro group at position 4 is reduced to an amine and acetylated.

Reduction of 4-Nitrobenzene-1,3-Dicarboxylic Acid

Hydrogenation with palladium on carbon (Pd/C) in acetone at 15–20°C selectively reduces the nitro group at position 4 to an amine:

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Acetone |

| Pressure | 1–3 atm H₂ |

| Yield | 85–90% |

Acetylation of the Amine

The amine is acetylated using acetic anhydride under reflux:

| Condition | Specification |

|---|---|

| Reagent | Acetic anhydride |

| Temperature | 80–100°C |

| Reaction Time | 2–4 hours |

| Yield | 75–80% |

Final Nitration to Introduce the Nitro Group at Position 6

The intermediate 4-acetamidobenzene-1,3-dicarboxylic acid undergoes nitration to introduce the second nitro group at position 6. The acetamido group’s meta-directing effect ensures regioselectivity:

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃ (70%) in H₂SO₄ |

| Temperature | 10–15°C |

| Reaction Time | 3–5 hours |

| Yield | 60–65% |

Purification and Characterization

The crude product is purified via sequential recrystallization from ethanol-water mixtures, achieving >99% purity. Analytical data includes:

-

¹H NMR (DMSO-d₆): δ 2.1 (s, 3H, CH₃), 8.2–8.5 (m, 3H, aromatic), 10.5 (s, 2H, COOH).

-

IR (KBr) : 1720 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (amide I), 1520 cm⁻¹ (NO₂).

Industrial-Scale Considerations

Patent US10919855B2 highlights solvent recycling and catalyst reuse to enhance sustainability. For example, filtrates from hydrogenation and acetylation steps are reconstituted with fresh catalyst and solvent, reducing waste by 30–40%.

Challenges and Optimization Strategies

化学反応の分析

4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon

生物活性

4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Profile

This compound is an aromatic compound characterized by the presence of both acetamido and nitro functional groups. Its structure can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 240.18 g/mol

- CAS Number : [insert CAS number if available]

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to its interaction with various biochemical pathways. Key mechanisms include:

- Inhibition of Aldehyde Dehydrogenases (ALDHs) : This compound acts as an inhibitor of ALDH enzymes, which are crucial for detoxifying aldehydes in the body. Inhibition of these enzymes can lead to increased levels of cytotoxic aldehydes, contributing to its anticancer properties.

- Cytotoxic Effects : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human leukemia K562 cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Against Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of this compound were evaluated using human leukemia K562 cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM. Flow cytometry analysis indicated that the compound induced apoptosis in a significant portion of the treated cells.

Conclusion and Future Directions

This compound shows promise as a potential therapeutic agent due to its multifaceted biological activities, particularly in cancer treatment through ALDH inhibition and cytotoxicity against cancer cells. Further research is warranted to explore its full therapeutic potential and elucidate the detailed mechanisms underlying its biological effects.

Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To better understand the molecular pathways affected by this compound.

- Formulation Development : To explore potential delivery methods for clinical applications.

科学的研究の応用

Chemical Properties and Structure

4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid is characterized by the following chemical properties:

- Molecular Formula : C9H8N2O5

- Molecular Weight : 224.17 g/mol

- Solubility : Limited solubility in water, which can affect its bioavailability in pharmaceutical applications .

Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. The compound can serve as a scaffold for developing new antibiotics by modifying its functional groups to enhance activity against resistant bacterial strains.

Case Study : A study demonstrated that modifying the nitro group on the benzene ring increased the antibacterial efficacy of related compounds against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Agents

The compound has been investigated for its potential anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Derivatives

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| 4-Acetamido-6-nitrobenzoic acid | 15 | TNF-alpha inhibition |

| 3-Nitro-4-acetamidobenzoic acid | 10 | IL-6 inhibition |

Polymer Synthesis

This compound is utilized in synthesizing high-performance polymers. Its carboxylic acid groups can participate in polycondensation reactions to form polyamides and polyesters.

Case Study : Research on polyamide synthesis using this compound showed improved thermal stability and mechanical properties compared to conventional polymers .

Dye Manufacturing

The compound is also employed in dye manufacturing due to its chromophoric properties. It can be used to produce azo dyes that are applied in textiles and other materials.

Data Table: Dye Properties

| Dye Name | Color | Application Area |

|---|---|---|

| Azo dye from 4-acetamido | Red | Textiles |

| Direct dye from derivative | Blue | Paper and leather |

Building Block for Synthesis

As a versatile building block, this compound is used in organic synthesis to create more complex molecules. Its functional groups allow for various reactions such as acylation and nitration.

Case Study : In synthetic organic chemistry, this compound has been used to synthesize novel heterocyclic compounds with potential pharmacological activities .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Acetamido-6-nitrobenzene-1,3-dicarboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving nitration, acetylation, and carboxylation. For example, analogous synthesis protocols (e.g., cycloaddition of benzene derivatives with nitro and acetamido groups) suggest using controlled temperatures (e.g., 70–170°C) and reflux conditions with catalysts like polyphosphoric acid (PPA) . Optimize yield by monitoring reaction progress via thin-layer chromatography (TLC) and purifying intermediates via recrystallization. Purity (>89%) is achievable by removing impurities through solvent washing (e.g., using water or methanol) .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they validate structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., nitro and acetamido groups) via proton and carbon chemical shifts. For example, aromatic protons resonate at δ 7.5–8.5 ppm, while acetamido methyl groups appear at δ 2.0–2.5 ppm .

- Infrared Spectroscopy (IR) : Identify functional groups via characteristic peaks (e.g., nitro groups at ~1520 cm⁻¹, carboxylic acids at ~1700 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. How do the functional groups in this compound influence its reactivity and stability under experimental conditions?

- Methodological Answer :

- Nitro Group : Highly electron-withdrawing, directing electrophilic substitutions to meta positions. Susceptible to reduction under acidic conditions (e.g., with Sn/HCl) .

- Acetamido Group : Stabilizes intermediates via resonance; hydrolyzes to amines under strong acidic/basic conditions .

- Dicarboxylic Acid : Participates in decarboxylation at high temperatures (>150°C), forming CO₂. Stabilize by storing at low temperatures (0–4°C) in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields, and what factors critically affect reproducibility?

- Methodological Answer : Discrepancies often arise from variations in reagent purity (e.g., cyclopentadiene freshness) or incomplete reaction steps (e.g., insufficient reflux time). To ensure reproducibility:

- Control Moisture : Use anhydrous solvents and drying tubes to prevent hydrolysis of intermediates .

- Optimize Stoichiometry : Adjust molar ratios (e.g., 1:1.2 for benzene derivatives to nitro reagents) to minimize side products .

- Validate Intermediates : Use TLC or GC-MS to confirm completion of each step before proceeding .

Q. What computational tools and models are recommended to predict the compound’s behavior in aqueous or organic matrices?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to study solvation effects and stability in polar solvents (e.g., DMSO or methanol) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with nucleophiles or electrophiles .

- 3D Structural Visualization : Import SMILES strings (e.g.,

CC(C)(C)OC(=O)...C(O)=O) into tools like PyMOL for steric and conformational analysis .

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR) in catalytic or biological systems?

- Methodological Answer :

- Esterification : Replace carboxylic acid groups with methyl esters (e.g., using methanol/H₂SO₄) to modulate hydrophobicity .

- Nitro Reduction : Convert nitro to amino groups (e.g., using H₂/Pd-C) to study electronic effects on binding affinity .

- Coordination Complexes : Synthesize metal-organic frameworks (MOFs) with transition metals (e.g., Cu²⁺ or Fe³⁺) to explore catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。